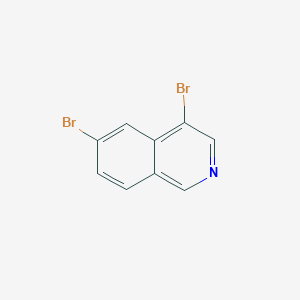

4,6-Dibromoisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 .

Synthesis Analysis

The synthesis of 4-bromoisoquinoline, a compound similar to 4,6-dibromoisoquinoline, involves the use of 2-alkynyl benzyl azides in the presence of PdBr2/CuBr2/LiBr in MeCN . This process is known as a reagent-based cyclisation .

Molecular Structure Analysis

The InChI code for 4,6-Dibromoisoquinoline is 1S/C9H5Br2N/c10-7-2-1-6-4-12-5-9 (11)8 (6)3-7/h1-5H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Scientific Research Applications

- Anticancer Agents : Researchers explore 4,6-dibromoisoquinoline derivatives for their potential as anticancer drugs. These compounds may inhibit tumor growth or interfere with cancer cell signaling pathways .

- Anti-inflammatory Properties : Investigations suggest that 4,6-dibromoisoquinoline derivatives possess anti-inflammatory activity. They could be valuable in developing novel anti-inflammatory drugs .

- Organic Semiconductors : 4,6-Dibromoisoquinoline derivatives exhibit promising properties as organic semiconductors. Researchers investigate their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

- Electron Transport Materials : These compounds may serve as efficient electron transport materials in electronic devices due to their favorable charge mobility .

- Enzyme Inhibitors : Scientists study 4,6-dibromoisoquinoline derivatives as potential enzyme inhibitors. These compounds could modulate enzyme activity and impact biological processes .

- Transition Metal-Catalyzed Reactions : The synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-ones involves transition metal-catalyzed cyclization of 2-alkynyl benzyl azides. This methodology provides an efficient route to these valuable heterocycles .

- Dye Precursors : 4,6-Dibromoisoquinoline derivatives may serve as precursors for dyes and colorants due to their unique electronic properties .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Chemical Biology and Enzyme Inhibition

Synthetic Methodology and Catalysis

Dyes and Colorants

Natural Product Synthesis

Safety and Hazards

4,6-Dibromoisoquinoline is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors .

properties

IUPAC Name |

4,6-dibromoisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXBEBYSRQOBKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2559406.png)

![3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2559408.png)

![6-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2559409.png)

![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)

![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2559417.png)

![N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B2559419.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)

![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)